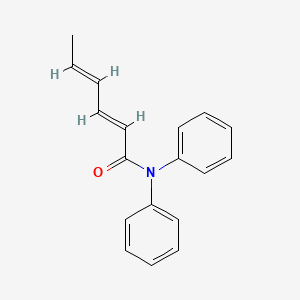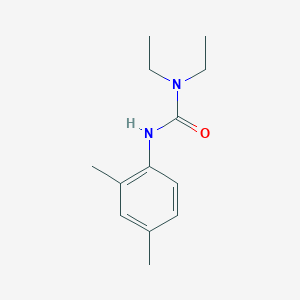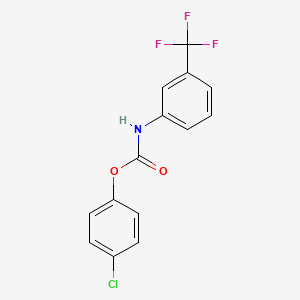
4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate is a chemical compound with the molecular formula C15H11ClF3NO2 It is known for its unique structure, which includes a chlorophenyl group and a trifluoromethylphenyl group connected by a carbamate linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate typically involves the reaction of 4-chlorophenyl isocyanate with 3-(trifluoromethyl)phenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:
Temperature: Typically maintained at room temperature or slightly elevated.
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of 4-chlorophenyl isocyanate and 3-(trifluoromethyl)phenol.
Reaction: Conducting the reaction in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed in the presence of acids or bases, resulting in the formation of 4-chlorophenol and 3-(trifluoromethyl)phenol.
Common Reagents and Conditions
Nucleophiles: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 4-chlorophenol and 3-(trifluoromethyl)phenol.
科学研究应用
4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-Chloro-3-methylphenyl N-(3-(trifluoromethyl)phenyl)carbamate
Uniqueness
4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate is unique due to its specific combination of a chlorophenyl group and a trifluoromethylphenyl group. This unique structure imparts distinctive chemical and physical properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
14353-07-2 |
|---|---|
分子式 |
C14H9ClF3NO2 |
分子量 |
315.67 g/mol |
IUPAC 名称 |
(4-chlorophenyl) N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C14H9ClF3NO2/c15-10-4-6-12(7-5-10)21-13(20)19-11-3-1-2-9(8-11)14(16,17)18/h1-8H,(H,19,20) |
InChI 键 |
SOGNUIAPFCWAEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)OC2=CC=C(C=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)


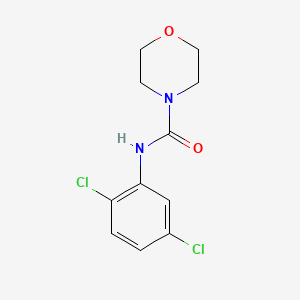
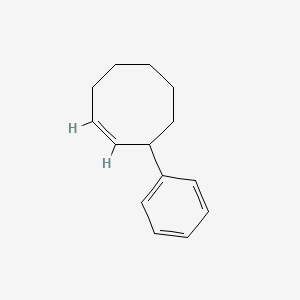

![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)

![2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11954409.png)



